4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: is a complex organic compound that features a quinoline ring system fused with a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline and thiazole precursors. One common synthetic route includes:
Quinoline Derivative Synthesis: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Thiazole Formation: : The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reaction: : The quinoline and thiazole units are then coupled using appropriate reagents, such as phosphorus oxychloride (POCl3), to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : The compound can be used in the production of materials with unique properties, such as corrosion inhibitors and advanced polymers.
Comparison with Similar Compounds
4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: can be compared with other similar compounds, such as:
Quinoline derivatives: : These compounds share the quinoline core but may have different substituents or functional groups.
Thiazole derivatives: : These compounds contain the thiazole ring but differ in their substitution patterns and overall structure.
The uniqueness of This compound lies in its specific combination of quinoline and thiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-(2-methylquinolin-8-yl)oxy-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-8-6-7-10-4-3-5-11(12(10)16-8)20-15-17-9(2)13(21-15)14(18)19/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCTTIKPGXUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC(=C(S3)C(=O)O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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